REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[C:8]([O:14][CH3:15])[C:4]=1[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH3:21]O>>[CH3:15][O:14][C:8]1[CH:9]=[C:10]([O:12][CH3:13])[CH:11]=[C:3]([O:2][CH3:1])[C:4]=1[C:5]([O:7][CH3:21])=[O:6]
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Name
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|
Quantity
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5.61 g
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Type
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reactant
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Smiles
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COC1=C(C(=O)O)C(=CC(=C1)OC)OC
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Name
|
|
Quantity
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1 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction heated
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Type
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TEMPERATURE
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Details
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to reflux for 24 hrs
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Duration
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24 h
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Type
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CUSTOM
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Details
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the methanol removed in vacuo
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Type
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EXTRACTION
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Details
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extracted with hexane until all the solids
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Type
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DISSOLUTION
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Details
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had dissolved
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Type
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EXTRACTION
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Details
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The hexane extract
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Type
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DRY_WITH_MATERIAL
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Details
|
was dried over anhydrous Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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the volatiles were removed in a rotary evaporator to dryness
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Name
|
|
Type
|
product
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Smiles
|
COC1=C(C(=O)OC)C(=CC(=C1)OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |